1-(Difluoromethoxy)-8-methoxynaphthalene
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Overview
Description
1-(Difluoromethoxy)-8-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-8-methoxynaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method is the reaction of 8-methoxynaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-8-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-8-methoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-8-methoxynaphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall pharmacokinetic profile .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-8-methoxynaphthalene
- 1-(Difluoromethoxy)-2-methoxynaphthalene
- 1-(Difluoromethoxy)-8-ethoxynaphthalene
Uniqueness: 1-(Difluoromethoxy)-8-methoxynaphthalene is unique due to the specific positioning of the difluoromethoxy and methoxy groups on the naphthalene ring. This structural arrangement can result in distinct chemical and physical properties, such as altered reactivity and solubility, compared to its analogs .
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-9-6-2-4-8-5-3-7-10(11(8)9)16-12(13)14/h2-7,12H,1H3 |
InChI Key |
UTBGEMKMDSCUSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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